molecular formula C6H5ClN2S B12971497 3-Chloro-6-methyl-1H-thieno[3,2-c]pyrazole

3-Chloro-6-methyl-1H-thieno[3,2-c]pyrazole

Cat. No.: B12971497
M. Wt: 172.64 g/mol
InChI Key: OUNDQQKFYSPZHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-6-methyl-1H-thieno[3,2-c]pyrazole is a heterocyclic compound that belongs to the class of thienopyrazoles. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of more complex molecules. The presence of both sulfur and nitrogen atoms in the ring structure imparts unique chemical properties to this compound, making it a valuable subject of study in various fields of chemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-methyl-1H-thieno[3,2-c]pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-2-methylthiophene with hydrazine hydrate in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield. The choice of solvents, catalysts, and purification techniques is optimized to meet industrial standards and regulatory requirements .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-methyl-1H-thieno[3,2-c]pyrazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives. These products can have different biological activities and are often used in further synthetic applications .

Scientific Research Applications

3-Chloro-6-methyl-1H-thieno[3,2-c]pyrazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-6-methyl-1H-thieno[3,2-c]pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-1H-pyrazole
  • 6-Methyl-1H-thieno[3,2-c]pyrazole
  • 3-Bromo-6-methyl-1H-thieno[3,2-c]pyrazole

Uniqueness

3-Chloro-6-methyl-1H-thieno[3,2-c]pyrazole is unique due to the presence of both chlorine and methyl groups, which impart distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit different reactivity patterns and biological effects, making it a valuable compound for further research and development .

Properties

Molecular Formula

C6H5ClN2S

Molecular Weight

172.64 g/mol

IUPAC Name

3-chloro-6-methyl-2H-thieno[3,2-c]pyrazole

InChI

InChI=1S/C6H5ClN2S/c1-3-2-10-5-4(3)8-9-6(5)7/h2H,1H3,(H,8,9)

InChI Key

OUNDQQKFYSPZHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=C(NN=C12)Cl

Origin of Product

United States

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